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Compound of Interest

Compound Name:

(1R,2R)-2-

Aminocyclopentanecarboxylic Acid

Hydrochloride

Cat. No.: B585911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride, a conformationally

constrained β-amino acid of significant interest in peptide chemistry and drug development.

This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction
(1R,2R)-2-Aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the

synthesis of peptide foldamers, which are oligomers with a strong propensity to adopt specific

secondary structures. The defined stereochemistry and cyclic nature of trans-ACPC impart

conformational rigidity to peptide backbones, enabling the design of novel therapeutics with

enhanced stability and bioactivity. Accurate spectroscopic characterization is paramount for

ensuring the purity and structural integrity of this compound in research and pharmaceutical

applications. This guide summarizes the key spectroscopic data for the hydrochloride salt of

the (1R,2R)-enantiomer.
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The following sections present the available and inferred spectroscopic data for (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride. The NMR data is based on the reported

data for its enantiomer, (1S,2S)-2-aminocyclopentanecarboxylic acid, as literature suggests

their spectroscopic characteristics are identical.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical

environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride (in D₂O)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.88 q 7.4 CH-NH₃⁺

2.90–2.97 m - CH-COOH

2.13–2.23 m - CH₂ (cyclopentyl)

1.66–1.91 m - CH₂CH₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride (in D₂O)
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Chemical Shift (δ) ppm Assignment

177.1 COOH

53.9 CH-NH₃⁺

48.2 CH-COOH

30.4 CH₂ (cyclopentyl)

28.6 CH₂ (cyclopentyl)

22.7 CH₂ (cyclopentyl)

Data inferred from the enantiomer (1S,2S)-2-Aminocyclopentanecarboxylic Acid.[1][2]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of an amino acid hydrochloride is characterized by specific absorption bands

corresponding to the amine salt, the carboxylic acid, and the alkyl framework.

Table 3: Predicted Infrared (IR) Absorption Bands for (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride
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Wavenumber (cm⁻¹) Functional Group Description

~3000-2500 O-H

Broad absorption due to the

carboxylic acid hydroxyl group

involved in hydrogen bonding.

~3100-2800 N-H
Stretching vibrations of the

ammonium group (NH₃⁺).

~2950-2850 C-H
Stretching vibrations of the

cyclopentyl ring.

~1730-1700 C=O
Stretching vibration of the

carboxylic acid carbonyl group.

~1600-1500 N-H
Bending vibrations of the

ammonium group (NH₃⁺).

~1400-1300 C-O / O-H
Bending vibrations of the

carboxylic acid group.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass

measurements.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for (1R,2R)-2-

Aminocyclopentanecarboxylic Acid

Ion Calculated m/z Found m/z

[M+H]⁺ 130.0868 130.0865

Data for the free amino acid, inferred from its enantiomer.[1][2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR experiments were performed on a Jeol spectrometer operating at 400

MHz for ¹H and 100 MHz for ¹³C or a Bruker Avance spectrometer operating at 600.58 MHz

for ¹H and 151.03 for ¹³C.[1]

Sample Preparation: The sample of the amino acid hydrochloride is dissolved in deuterium

oxide (D₂O).

Data Acquisition:

¹H NMR: Spectra are recorded at a field strength of 400 MHz. Chemical shifts are reported

in parts per million (ppm) relative to the residual solvent signal (HDO at 4.79 ppm).

¹³C NMR: Spectra are recorded at a field strength of 100 MHz with proton decoupling.

Chemical shifts are reported in ppm.

Data Processing: The acquired data is processed using appropriate NMR software to

perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride is typically prepared as a potassium bromide (KBr) pellet. A small amount of

the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

High-Resolution Mass Spectrometry (HRMS)
Instrumentation: High-resolution mass spectra were recorded on a WATERS LCT Premier

XE System with electrospray ionization (ESI) and a time-of-flight (TOF) detector.[1]
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Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of

water and acetonitrile, and introduced into the mass spectrometer via direct infusion or after

liquid chromatography.

Data Acquisition: The analysis is performed in positive ion mode to detect the protonated

molecule [M+H]⁺.

Data Processing: The acquired data is processed to determine the accurate mass of the

molecular ion, which is then used to confirm the elemental composition.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride.
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of (1R,2R)-2-
Aminocyclopentanecarboxylic Acid Hydrochloride. The presented NMR, IR, and MS data,

along with detailed experimental protocols, are essential for the unambiguous identification and

quality control of this important chiral building block. The information herein is intended to

support researchers and scientists in their efforts to design and synthesize novel peptide-based

therapeutics and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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